

Measuring Kinase Inhibition by Indazole Compounds Using the ADP-Glo™ Kinase Assay

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-fluoro-1H-indazol-3-amine

Cat. No.: B1323484

[Get Quote](#)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for therapeutic intervention. The indazole scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescence-based assay for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction. This application note provides a detailed protocol for utilizing the ADP-Glo™ assay to determine the inhibitory activity of indazole compounds against specific kinases, along with sample data and visualizations of the experimental workflow and a relevant signaling pathway.

The ADP-Glo™ Kinase Assay is a homogeneous method that can be used for a wide range of kinases and ATP concentrations.^{[1][2]} The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial ADP concentration and, therefore, the kinase activity.^{[3][4]}

Data Presentation

The inhibitory activity of indazole compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize representative data for the inhibition of two key cell cycle kinases, PKMYT1 and TTK/Mps1, by novel indazole derivatives, as determined by the ADP-Glo™ Kinase Assay.

Table 1: Inhibition of PKMYT1 Kinase by Indazole Compounds

Compound ID	Target Kinase	Inhibitor		
		Concentration (nM)	% Inhibition	IC50 (nM)
Indazole-A	PKMYT1	10	85	5.2
Indazole-B	PKMYT1	10	65	15.8
Indazole-C	PKMYT1	10	40	45.1

Table 2: Inhibition of TTK/Mps1 Kinase by Indazole Carboxamides[5]

Compound ID	Target Kinase	IC50 (nM)
Indazole Carboxamide 93a	TTK/Mps1	2.9
Indazole Carboxamide 93b	TTK/Mps1	5.9
Established Inhibitor (CFI-400945)	TTK/Mps1	1.8
Established Inhibitor (Mps-IN-1)	TTK/Mps1	180

Experimental Protocols

This section provides a detailed protocol for determining the IC50 values of indazole compounds against a target kinase using the ADP-Glo™ Kinase Assay. This protocol is a synthesized representation based on established methodologies.[5][6]

Materials

- ADP-Glo™ Kinase Assay Kit (Promega)
- Recombinant purified protein kinase of interest (e.g., PKMYT1, TTK/Mps1)
- Specific peptide substrate for the kinase
- Indazole-based kinase inhibitors (test compounds)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Adenosine triphosphate (ATP)
- High-purity Dimethyl sulfoxide (DMSO)
- 384-well white, opaque microplates
- Microplate reader capable of measuring luminescence

Methods

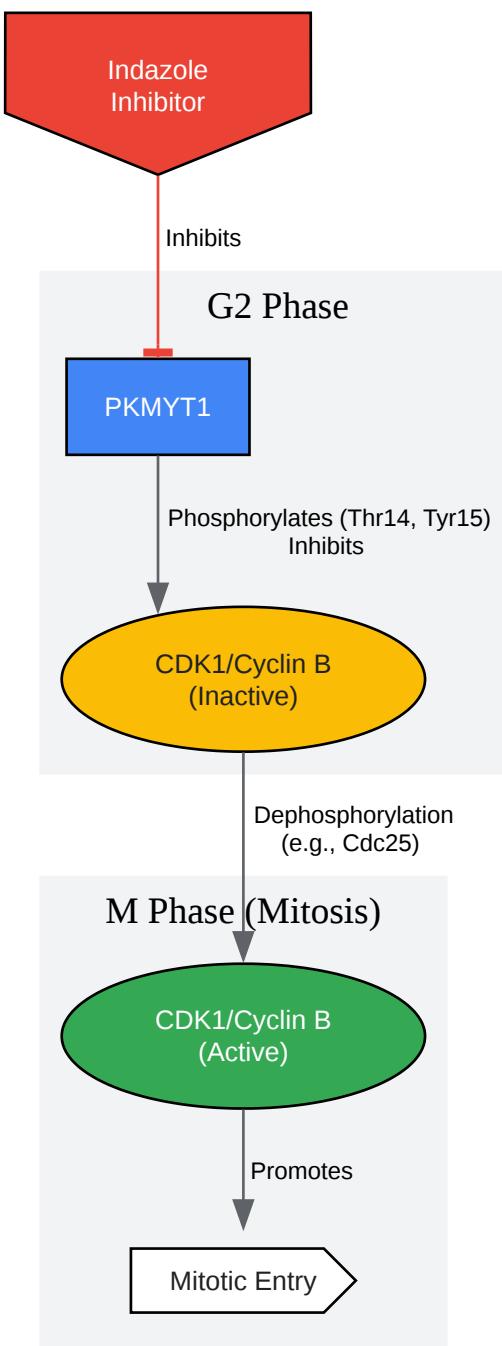
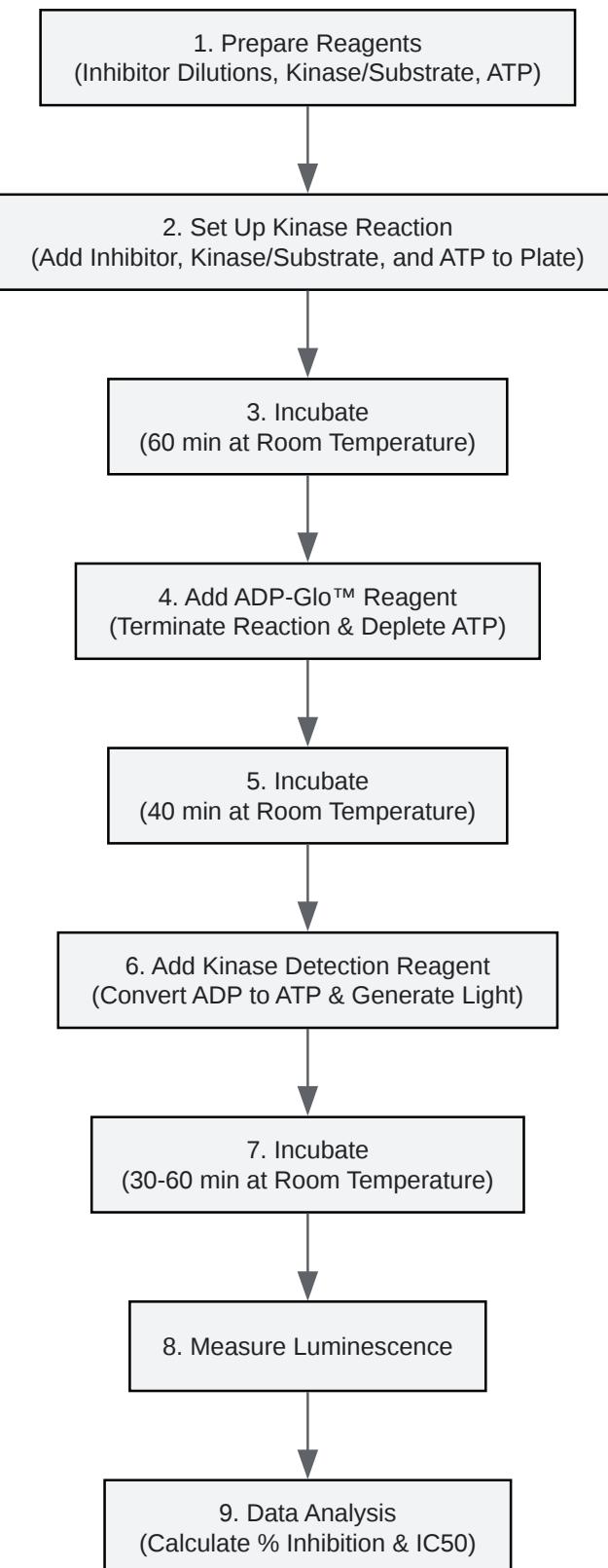
1. Reagent Preparation:

- Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[\[7\]](#)
- Prepare a stock solution of the indazole inhibitor in 100% DMSO (e.g., 10 mM).
- Prepare serial dilutions of the inhibitor in kinase reaction buffer to create a range of concentrations for testing (e.g., a 10-point, 3-fold dilution series). The final DMSO concentration in the assay should be kept constant and low (e.g., $\leq 1\%$).
- Prepare the kinase/substrate mixture by diluting the kinase and its specific substrate in the kinase reaction buffer to the desired concentrations.
- Prepare the ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.

2. Kinase Reaction Setup:

- In a 384-well plate, add 2.5 μ L of the serially diluted indazole compound solution or vehicle control (DMSO in kinase buffer) to the appropriate wells.[5]
- Add 2.5 μ L of the 2x kinase/substrate mixture to each well.[5]
- Initiate the kinase reaction by adding 5 μ L of the 2x ATP solution to each well. The final reaction volume will be 10 μ L.[5]
- Incubate the plate at room temperature for 60 minutes.[5]

3. ADP-Glo™ Assay Procedure:



- Add 10 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5]
- Incubate the plate at room temperature for 40 minutes.[5]
- Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]
- Incubate the plate at room temperature for 30-60 minutes.[5]
- Measure the luminescence using a plate reader.

4. Data Analysis:

- Normalize the data by setting the luminescence signal from the vehicle control (no inhibitor) as 100% kinase activity and the signal from a control with no kinase as 0% activity.
- Calculate the percent inhibition for each inhibitor concentration.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3]

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 2. ADP-Glo™ Kinase Assay [promega.com]
- 3. promega.com [promega.com]
- 4. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- To cite this document: BenchChem. [Measuring Kinase Inhibition by Indazole Compounds Using the ADP-Glo™ Kinase Assay]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1323484#adp-glo-kinase-assay-for-measuring-inhibition-by-indazole-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com